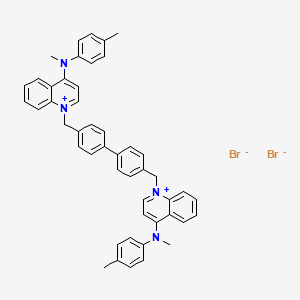
2,7-dichloro-6-iodo-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2,7-dichloro-6-iodo-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
化学反応の分析
2,7-dichloro-6-iodo-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in halogenated compounds .
科学的研究の応用
2,7-dichloro-6-iodo-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in the study of enzyme interactions and protein-ligand binding. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the regulation of matrix metalloproteinase activity, which is crucial for various physiological processes and disease pathogenesis . In industry, it is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,7-dichloro-6-iodo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to regulate the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This regulation occurs through enzyme activation, inhibition, complex formation, and compartmentalization. The compound’s interactions with other proteins and molecules play a crucial role in its mechanism of action .
類似化合物との比較
2,7-dichloro-6-iodo-1H-quinazolin-4-one can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include other matrix metalloproteinase inhibitors and cyclodextrin inclusion complexes. What sets this compound apart is its specific interaction with MMPs and its unique inclusion complex formation with cyclodextrins, which enhances its solubility and stability .
List of Similar Compounds::- Matrix metalloproteinase inhibitors
- Cyclodextrin inclusion complexes
特性
IUPAC Name |
2,7-dichloro-6-iodo-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2IN2O/c9-4-2-6-3(1-5(4)11)7(14)13-8(10)12-6/h1-2H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNMKNONLRNPFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1I)Cl)NC(=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1I)Cl)NC(=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Ethylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B8132284.png)

![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydroxide](/img/structure/B8132291.png)

![4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B8132320.png)


![8-methyl-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8132331.png)




